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molecular formula C7H14O B1295208 2,2-Dimethyl-3-pentanone CAS No. 564-04-5

2,2-Dimethyl-3-pentanone

Cat. No. B1295208
M. Wt: 114.19 g/mol
InChI Key: VLNUTKMHYLQCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304161B2

Procedure details

Tert-butylethylketone (5 g) was mixed with tert-butylcarbazate (6.4 g, 1.1 eq.) in 30 mL of methanol with 3 drops of acetic acid at room temperature. A solid formed within one hour; more methanol was added, and the mixture was stirred at room temperature for three days to produce N′-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester. 1H NMR (CDCl3, 500 MHz) δ (ppm): 7.5 (br, 1H), 2.23 (q, 2H)), 1.51 (s, 9H), 1.15 (s, 9H), 1.1 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([CH2:7][CH3:8])=O)([CH3:4])([CH3:3])[CH3:2].[C:9]([O:13][C:14](=[O:17])[NH:15][NH2:16])([CH3:12])([CH3:11])[CH3:10]>CO.C(O)(=O)C>[C:9]([O:13][C:14]([NH:15][N:16]=[C:5]([CH2:7][CH3:8])[C:1]([CH3:4])([CH3:3])[CH3:2])=[O:17])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C(=O)CC
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid formed within one hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NN=C(C(C)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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